molecular formula C21H26BrN3O2 B2454584 2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2310017-40-2

2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B2454584
CAS No.: 2310017-40-2
M. Wt: 432.362
InChI Key: NUUQWJKTIGGUKU-UHFFFAOYSA-N
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Description

2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group, a piperidine ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the following steps:

    Preparation of 4-Bromophenylacetic Acid: This intermediate can be synthesized by bromination of phenylacetic acid using bromine in the presence of a catalyst.

    Formation of 4-Bromophenylacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of Piperidine: The acyl chloride is reacted with piperidine to form the 4-bromophenylacetylpiperidine intermediate.

    Cyclization to Pyridazinone: The final step involves the cyclization of the intermediate with tert-butylhydrazine to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and pyridazinone moieties can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one: Similar structure with a chlorine atom instead of bromine.

    2-[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one: Similar structure with a fluorine atom instead of bromine.

    2-[1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one imparts unique electronic and steric properties, which can influence its reactivity and binding affinity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)17-10-12-24(13-11-17)20(27)14-15-4-6-16(22)7-5-15/h4-9,17H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUQWJKTIGGUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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